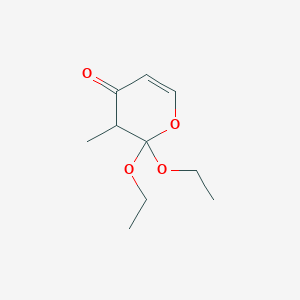
2,2-diethoxy-3-methyl-3H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diethoxy-3-methyl-3H-pyran-4-one, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public.
Mechanism Of Action
DEET works by blocking the receptors on an insect's antennae that detect chemicals, such as carbon dioxide and lactic acid, that are emitted by humans and other animals. When an insect is unable to detect these chemicals, it is less likely to bite or sting.
Biochemical And Physiological Effects
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to locate and recognize a host, as well as its ability to feed and reproduce. DEET has also been shown to affect the activity of certain enzymes in insects, which can lead to their death.
Advantages And Limitations For Lab Experiments
DEET is a highly effective insect repellent that is widely used in laboratory experiments. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public. However, DEET has some limitations for laboratory experiments. For example, it can be difficult to control the concentration of DEET in the air, which can affect the behavior of insects. Additionally, some insects may be resistant to DEET, which can make it less effective in certain situations.
Future Directions
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the biochemical and physiological effects of DEET on insects, which can lead to a better understanding of how it works and how it can be improved. Finally, there is a need for more research on the environmental impact of DEET, particularly on its effects on non-target organisms.
Synthesis Methods
DEET is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-methyl-3-penten-2-one with ethyl magnesium bromide to form 3-methyl-3-penten-2-ol. This compound is then reacted with acetic anhydride to form 2,2-diethoxy-3-methyl-3-penten-1-ol. Finally, this compound is oxidized with chromic acid to form DEET.
Scientific Research Applications
DEET is widely used in scientific research as an insect repellent. It is used to protect researchers from insect bites while they are working in the field. DEET is also used in laboratory experiments to study the behavior of insects and the effectiveness of other insect repellents.
properties
CAS RN |
106727-51-9 |
|---|---|
Product Name |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
Canonical SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
synonyms |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



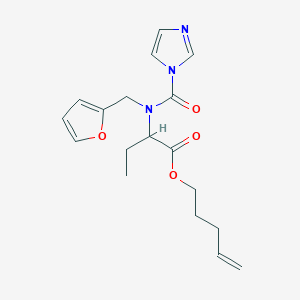
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
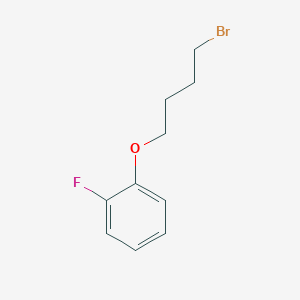
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
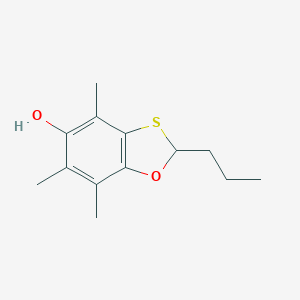
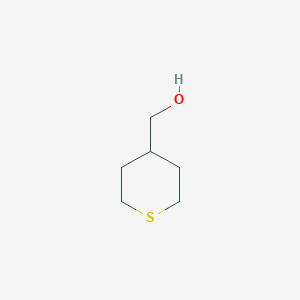
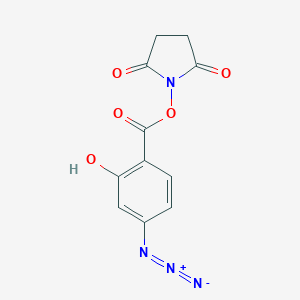
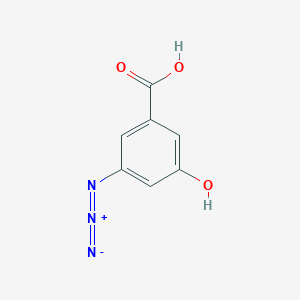
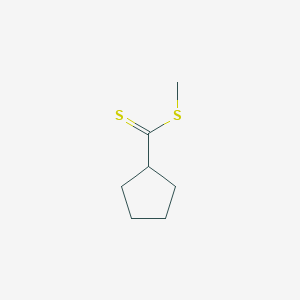
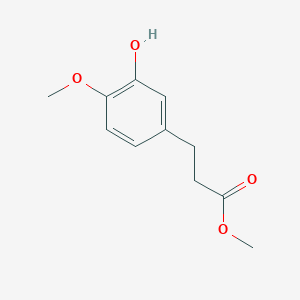
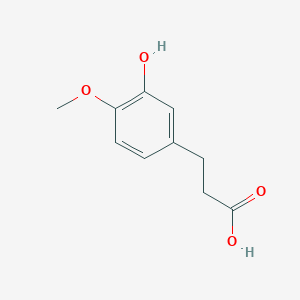
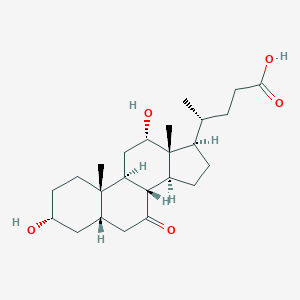
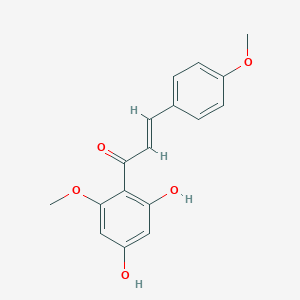
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)